1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene
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Overview
Description
1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene: is an organic compound with the molecular formula C9H8Cl2F2O2 and a molecular weight of 257.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene typically involves the following steps:
Halogenation: Introduction of chlorine atoms to the benzene ring.
Fluorination: Addition of fluorine atoms to the benzene ring.
Etherification: Formation of the difluoromethoxy and ethoxy groups.
Industrial Production Methods
Industrial production methods for this compound often involve:
Catalytic Halogenation: Using catalysts to introduce chlorine and fluorine atoms efficiently.
Etherification Reactions: Utilizing specific reagents and conditions to form the difluoromethoxy and ethoxy groups.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene undergoes various types of reactions, including:
Substitution Reactions: Where one or more atoms in the compound are replaced by other atoms or groups.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Common Reagents and Conditions
Substitution Reactions: Often involve reagents like sodium hydroxide or potassium hydroxide under specific temperature and pressure conditions.
Oxidation Reactions: May use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Typically involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.
Scientific Research Applications
1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene is unique due to its specific arrangement of chlorine, fluorine, difluoromethoxy, and ethoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C9H8Cl2F2O2 |
---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
1,2-dichloro-3-(difluoromethoxy)-5-ethoxybenzene |
InChI |
InChI=1S/C9H8Cl2F2O2/c1-2-14-5-3-6(10)8(11)7(4-5)15-9(12)13/h3-4,9H,2H2,1H3 |
InChI Key |
OZCMROVBSFSVQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)Cl)Cl)OC(F)F |
Origin of Product |
United States |
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